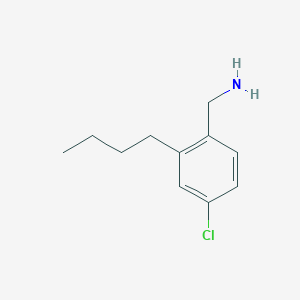

n-Butyl-4-chlorobenzenemethanamine

Description

Contextual Significance of Substituted Benzenemethanamines in Contemporary Organic Chemistry

Substituted benzenemethanamines are key intermediates in a vast array of chemical transformations. Their utility stems from the presence of both an aromatic ring, which can undergo electrophilic substitution, and a reactive amine group. This dual functionality allows for a wide range of chemical modifications, making them indispensable in the synthesis of diverse molecular architectures. The specific substituents on the benzene (B151609) ring and the amine nitrogen further modulate the compound's reactivity and physical properties, offering a fine-tunable platform for synthetic chemists.

Overview of Benzylamine (B48309) Derivatives as Pivotal Synthetic Intermediates and Core Molecular Scaffolds

Benzylamine derivatives are foundational to the synthesis of numerous biologically active compounds and functional materials. wikipedia.orgacs.org In medicinal chemistry, the benzylamine scaffold is present in a variety of pharmaceuticals, including analgesics, antihypertensives, and anticancer agents. researchgate.net The ability to introduce various substituents allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. Furthermore, in materials science, benzylamine derivatives are utilized in the production of polymers and as precursors to other functional materials. acs.orgnih.gov Their role as building blocks is critical in constructing complex molecules with desired therapeutic or material properties. researchgate.net

Articulation of Research Objectives and Scope Pertaining to n-Butyl-4-chlorobenzenemethanamine

This article aims to provide a comprehensive overview of this compound, a representative example of a substituted benzenemethanamine. The scope is strictly limited to its chemical synthesis, and established chemical and physical properties. By focusing on this specific molecule, we can delve into the practical aspects of its creation and characteristics, thereby providing a concrete example of the broader principles governing benzylamine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

(2-butyl-4-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-2-3-4-9-7-11(12)6-5-10(9)8-13/h5-7H,2-4,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJWRVNSSOSBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Butyl 4 Chlorobenzenemethanamine and Analogous Benzylamine Derivatives

Strategies for Carbon-Nitrogen Bond Formation in Benzylamines

The creation of the C-N bond is a fundamental transformation in organic synthesis. For benzylamines, this is typically achieved by reacting a benzyl-containing electrophile with a nitrogen nucleophile or, conversely, by coupling a nitrogen-containing precursor with a suitable carbon-based reactant. Modern methods often employ transition-metal catalysis to facilitate this coupling under milder conditions. pageplace.deresearchgate.net

Reductive amination is a highly effective and widely used method for preparing primary, secondary, and tertiary amines. youtube.com The process involves the reaction of a carbonyl compound, in this case, 4-chlorobenzaldehyde (B46862), with an amine, n-butylamine, to form an intermediate imine (or iminium ion). This intermediate is then reduced in situ to the target secondary amine, n-Butyl-4-chlorobenzenemethanamine. masterorganicchemistry.com This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate. sciencemadness.org

The reaction is typically catalyzed by a mild acid to facilitate imine formation. A key aspect of this method is the choice of reducing agent, which must be capable of reducing the imine C=N bond without significantly reducing the starting aldehyde. masterorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the aldehyde. More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are less reactive towards aldehydes and ketones but readily reduce the protonated iminium ion. masterorganicchemistry.com Catalytic hydrogenation over metals like palladium, platinum, or nickel is also a common industrial method. google.comopenstax.org

Table 1: Representative Conditions for Reductive Amination

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 4-chlorobenzaldehyde | Ammonia (B1221849) | Ni Catalyst, H₂ | Aqueous | 100 °C, 2 bar H₂ | >80% (for primary amine) | acs.org |

| Phenyl-2-propanone | Ammonia | Ni Catalyst, H₂ | N/A | Commercial Preparation | N/A | openstax.org |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN | Methanol | pH 4-5 | General Method | masterorganicchemistry.com |

This table presents generalized and analogous reactions to illustrate the conditions for reductive amination. Yields are context-dependent.

The formation of amines via nucleophilic substitution is a classical and direct approach. fishersci.co.ukwindows.net In the context of synthesizing the target compound, this would typically involve the reaction of 4-chlorobenzyl halide (e.g., chloride or bromide) with n-butylamine. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group in an S_N2 reaction. openstax.orgncert.nic.in

A significant challenge with this method is controlling the extent of alkylation. youtube.com The primary product, this compound, is itself a nucleophile and can react with another molecule of the 4-chlorobenzyl halide to form a tertiary amine. This over-alkylation can lead to a mixture of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. youtube.comlibretexts.org To favor mono-alkylation, a large excess of the starting amine (n-butylamine) is often used to increase the probability that the alkyl halide will react with the primary amine rather than the secondary amine product. fishersci.co.uk

This strategy focuses on the halogenated starting material as the key substrate. For a direct synthesis, this involves the amination of a 4-chlorobenzyl halide with n-butylamine, as described in the nucleophilic substitution section (2.1.2). ncert.nic.in The process relies on the reactivity of the benzylic C-X bond, which is readily cleaved by nucleophiles like amines. ncert.nic.in

For analogous benzylamine (B48309) derivatives, modern catalytic systems allow for the direct amination of aryl halides. The Buchwald-Hartwig amination, for example, uses a palladium catalyst to couple aryl halides or triflates with amines. fishersci.co.uk While not the most direct route to this compound, a related synthesis could involve the Buchwald-Hartwig coupling of 1-bromo-4-chlorobenzene (B145707) with a protected aminomethyl equivalent, followed by deprotection and alkylation. Acid-catalyzed amination of chloro-substituted heterocycles in water has also been shown to be an effective method for related structures. acs.orgpreprints.org

Methodologies for the Incorporation of the n-Butyl Moiety

The introduction of the n-butyl group is the defining step in forming the target molecule. This can be achieved by using an n-butyl-containing reagent to alkylate a pre-formed benzylamine core or by modifying a functional group that already contains the four-carbon chain.

This approach is the reverse of that described in section 2.1.2. Here, one would begin with 4-chlorobenzylamine (B54526) as the nucleophile and alkylate it with an n-butyl halide, such as n-butyl bromide or n-butyl iodide. researchgate.net The reaction proceeds via nucleophilic substitution. As with the previous alkylation method, polyalkylation is a potential side reaction, as the secondary amine product can be further alkylated to a tertiary amine. libretexts.orgresearchgate.net

Strategies to achieve selective mono-N-alkylation include using specific bases like cesium hydroxide, which has been shown to favor the formation of secondary amines. organic-chemistry.org Other methods involve phase-transfer catalysis, which can facilitate the reaction between reactants in different phases, or using a significant excess of the starting amine to outcompete the product amine for the alkylating agent. youtube.com

Table 2: General Conditions for N-Alkylation of Amines with Alkyl Halides

| Amine | Alkylating Agent | Base | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Primary Amines | Alkyl Halide | Excess Amine | Ethanolic | Sealed tube, 373 K | Minimizes over-alkylation | ncert.nic.in |

| Primary Amines | Alkyl Bromide | CsOH | N/A | N/A | Selective mono-alkylation | organic-chemistry.org |

This table presents generalized reaction conditions for the N-alkylation of amines.

An alternative strategy involves the reduction of a more oxidized functional group that already contains the required n-butyl and 4-chlorobenzyl components. A prominent example is the reduction of an amide. In this pathway, 4-chlorobenzylamine would first be acylated with butyryl chloride or butanoic anhydride (B1165640) to form the corresponding amide, N-(4-chlorobenzyl)butanamide.

This amide intermediate can then be reduced to the target secondary amine, this compound. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. openstax.org This two-step sequence (acylation followed by reduction) is a reliable method for producing secondary amines while completely avoiding the issue of over-alkylation that plagues direct alkylation methods. Another related approach is the reduction of nitriles; for instance, n-butylamine itself can be synthesized via the catalytic hydrogenation of butyronitrile, which can then be used as a reagent in a reductive amination reaction. researchgate.net

Regioselective Chlorination Strategies for Aryl Systems

Controlling the position of chlorination on an aromatic ring is a fundamental challenge in organic synthesis. The inherent directing effects of substituents already present on the ring guide the position of incoming electrophiles. For a target like this compound, achieving the desired para-substitution is paramount.

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for introducing halogen atoms to a benzene (B151609) ring. masterorganicchemistry.comyoutube.com The reaction typically involves molecular chlorine (Cl₂) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺) that is attacked by the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com

The regiochemical outcome of the substitution is dictated by the electronic properties of the substituent already attached to the ring. youtube.commsu.edu Substituents are broadly classified as activating or deactivating and as either ortho-, para-directing or meta-directing. msu.edu The N-butylaminomethyl group (-CH₂NHBu) on a benzylamine precursor is an activating, ortho-, para-directing group. This is because the nitrogen's lone pair of electrons can be donated to the ring, stabilizing the carbocation intermediate (arenium ion) formed during the attack at these positions. The para-position is often favored, particularly with sterically bulky groups, to minimize steric hindrance.

However, the direct chlorination of benzylamines can be complicated by side reactions at the amine nitrogen. Studies have shown that chlorination can lead to the formation of imines, which then hydrolyze to yield aldehydes, rather than the desired ring-halogenated product. rsc.org To circumvent this, the amine functionality is often "protected" before the EAS reaction. Converting the amine to an amide, for instance, mitigates its reactivity. The resulting N-acyl group remains an ortho-, para-director but is less activating, providing a more controlled reaction.

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution msu.edu

| Substituent Group | Classification | Orientation |

|---|---|---|

| -NH₂, -NR₂ | Strongly Activating | Ortho, Para |

| -OH, -OR | Strongly Activating | Ortho, Para |

| -NHCOCH₃ | Moderately Activating | Ortho, Para |

| -R (Alkyl) | Weakly Activating | Ortho, Para |

| -C₆H₅ | Weakly Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para |

| -CHO, -COR | Moderately Deactivating | Meta |

| -SO₃H, -CN | Moderately Deactivating | Meta |

| -NO₂ | Strongly Deactivating | Meta |

| -NR₃⁺ | Strongly Deactivating | Meta |

An alternative strategy for achieving high regioselectivity in halogenation is Directed ortho-Metalation (DoM). This method is particularly powerful for synthesizing ortho-substituted aromatic compounds, making it a key technique for producing analogs of the primary subject. wikipedia.orgorganic-chemistry.org

The DoM process relies on a "Directing Metalation Group" (DMG) on the aromatic ring. This functional group, typically containing a heteroatom like oxygen or nitrogen, acts as a Lewis base to coordinate with an organolithium reagent, most commonly n-butyllithium. wikipedia.org This chelation positions the strong base to selectively remove a proton from the nearest (ortho) position on the ring, forming a stable aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be treated with an electrophilic halogen source, such as hexachloroethane (B51795) or N-chlorosuccinimide, to install a chlorine atom exclusively at the ortho-position. wikipedia.org

For benzylamine derivatives, the amine itself (if tertiary) or a protected form like an amide or carbamate (B1207046) can serve as an effective DMG. wikipedia.org Competition experiments have established a hierarchy of directing ability among different functional groups, with the O-carbamate group being one of the most effective DMGs known. nih.gov

Table 2: Relative Directing Power of Selected Directed Metalation Groups (DMGs) nih.gov

| DMG | Relative Directing Power |

|---|---|

| -OCON(Et)₂ | Strongest |

| -CON(i-Pr)₂ | Strong |

| -SO₂N(i-Pr)₂ | Strong |

| -CH₂N(Me)₂ | Moderate |

| -OMe | Moderate |

Directed C-H Functionalization of Benzylamine Scaffolds

In recent decades, transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex molecules. nih.gov This approach avoids the need for pre-functionalized starting materials (like organohalides or organometallics) by directly converting a C-H bond into a new C-C or C-heteroatom bond. For benzylamine scaffolds, these reactions typically employ a directing group to guide the catalyst to a specific C-H bond, most often at the ortho-position. nih.govrsc.org

The strategy of C-H activation in benzylamines often involves the installation of a removable directing group on the amine nitrogen. The picolinamide (B142947) (PA) group, derived from picolinic acid, is a widely used bidentate directing group that coordinates to transition metal catalysts such as rhodium (Rh), palladium (Pd), or cobalt (Co). nih.govresearchgate.net This coordination forms a stable five- or six-membered metallacycle intermediate, which brings the metal center into close proximity with an ortho-C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov

A significant application of this methodology is the ortho-alkylation of benzylamines using alkenes as the alkylating agent. nih.govrsc.org This reaction forges a new C-C bond directly at the ortho-position of the benzylamine ring. Research has demonstrated that rhodium complexes can effectively catalyze the C-H alkylation of N-picolinamide-protected benzylamines with a variety of acrylate (B77674) and other alkene coupling partners. nih.govrsc.orgnih.gov The reaction proceeds with high regioselectivity for the less sterically hindered ortho-position and is tolerant of a range of electronic-donating and-withdrawing groups on the benzylamine substrate. rsc.org

Table 3: Examples of Rhodium-Catalyzed Ortho-Alkylation of Benzylamine Derivatives with Alkenes nih.govrsc.org

| Benzylamine Substrate (Picolinamide-protected) | Alkenes | Catalyst | Product Yield |

|---|---|---|---|

| Benzylamine | Ethyl acrylate | [RhCp*Cl₂]₂ | 95% |

| 4-Methylbenzylamine | Ethyl acrylate | [RhCp*Cl₂]₂ | 98% |

| 4-Methoxybenzylamine | Ethyl acrylate | [RhCp*Cl₂]₂ | 98% |

| 4-Chlorobenzylamine | Ethyl acrylate | [RhCp*Cl₂]₂ | 85% |

| Benzylamine | N-Methylmaleimide | [RhCp*Cl₂]₂ | 91% |

| Benzylamine | Diethyl vinylphosphonate | [RhCp*Cl₂]₂ | 89% |

Beyond alkylation, directed C-H activation enables other valuable transformations such as alkenylation and carbonylation.

Alkenylation: This reaction introduces a vinyl group at the ortho-position. Palladium-catalyzed protocols have been developed for the ortho-alkenylation of picolinamide-protected benzylamines using vinyl iodides as the coupling partner. The inclusion of an acid promoter, such as ortho-phenyl benzoic acid, was found to be beneficial for the reaction system. This method provides a practical route to benzylamines bearing an ortho-alkenyl substituent.

Table 4: Palladium-Catalyzed Ortho-Alkenylation of N-(Picolinoyl)benzylamine

| Vinyl Iodide | Catalyst | Promoter | Product Yield |

|---|---|---|---|

| (E)-1-Iodo-2-phenylethene | Pd(OAc)₂ | o-PBA | 81% |

| 1-Iodocyclohexene | Pd(OAc)₂ | o-PBA | 75% |

| (E)-Ethyl 3-iodoacrylate | Pd(OAc)₂ | o-PBA | 52% |

Carbonylation: This process involves the insertion of a carbonyl group (CO) into the ortho-C-H bond, typically leading to the formation of a heterocyclic ring system. Cobalt-catalyzed C-H carbonylation of benzylamines has been achieved using a traceless picolinamide directing group. researchgate.net This transformation efficiently produces N-unprotected isoindolinones, which are valuable structural motifs in medicinal chemistry. The reaction demonstrates high regioselectivity and tolerates diverse functional groups. researchgate.net

Table 5: Cobalt-Catalyzed Ortho-Carbonylative Cyclization of Benzylamines researchgate.net

| Benzylamine Substrate (Picolinamide-protected) | Catalyst | CO Source | Product Yield |

|---|---|---|---|

| Benzylamine | Co(OAc)₂ | Diethyl azodicarboxylate | 82% |

| 4-Methylbenzylamine | Co(OAc)₂ | Diethyl azodicarboxylate | 85% |

| 4-Methoxybenzylamine | Co(OAc)₂ | Diethyl azodicarboxylate | 80% |

| 4-Fluorobenzylamine | Co(OAc)₂ | Diethyl azodicarboxylate | 71% |

| 3-Methoxybenzylamine | Co(OAc)₂ | Diethyl azodicarboxylate | 75% |

Transition Metal-Catalyzed C-H Activation

Halogenation Strategies (e.g., employing N-Chlorosuccinimide)

Halogenation of aromatic compounds is a fundamental transformation in organic synthesis. yinshai.com N-Chlorosuccinimide (NCS) has emerged as a versatile and widely used reagent for the chlorination of aromatic compounds due to its ease of handling and the formation of the relatively inert succinimide (B58015) byproduct. yinshai.comsuru-chem.com It is considered a milder and more selective chlorinating agent compared to others like thionyl chloride or oxalyl chloride, allowing for the introduction of chlorine into aromatic rings with fewer side reactions. fiveable.me The succinimide portion of NCS activates the chlorine atom, rendering it more electrophilic and reactive towards the aromatic ring. fiveable.me

The effectiveness of NCS in chlorinating aromatic compounds can be influenced by the reaction conditions and the nature of the substrate. For highly activated aromatic rings, such as those found in anilines and phenols, chlorination with NCS can proceed readily. commonorganicchemistry.com However, for less reactive aromatic systems, the reaction may require acid catalysis to enhance the electrophilicity of the chlorine atom. commonorganicchemistry.com Studies have shown that NCS can be activated by trifluoromethanesulfonic acid and boron trifluoride-water (BF3-H2O), enabling the halogenation of even deactivated aromatic compounds. organic-chemistry.org

Kinetic studies on the chlorination of various aromatic compounds with NCS in dry acetic acid have revealed that the reaction mechanism can differ from that of chlorination with molecular chlorine. The stoichiometry for the chlorination of substrates like anisole (B1667542) and acetanilide (B955) has been found to be 1:1. Furthermore, an efficient method for the chlorination of arenes using NCS in an aqueous medium has been developed, offering high yields and an organic solvent-free approach. isca.me This method highlights the utility of NCS as an advantageous reagent for aromatic halogenation, capable of circumventing the electrophilic addition of chlorine to a double bond. isca.me

Strategic Application of Directing Groups in Benzylamine Functionalization

Directed ortho metalation (DoM) is a powerful strategy in which a directing metalation group (DMG) guides an organolithium reagent to deprotonate the aromatic ring exclusively at the ortho position. wikipedia.org The DMG, which typically contains a heteroatom, interacts with the lithium, facilitating this regioselective deprotonation. wikipedia.org This approach offers enhanced regioselectivity compared to standard electrophilic aromatic substitutions, which often yield a mixture of ortho and para products. wikipedia.org

A variety of functional groups can act as DMGs, with their directing ability often ranked based on their capacity to coordinate with the metal. Strong directing groups include amides (-CONR2), while moderate ones include methoxy (B1213986) (-OMe) groups. organic-chemistry.org The effects of multiple directing groups on a benzene ring are generally additive. uwindsor.ca In the context of benzylamines, the amino group itself can influence the electronic properties of the benzene ring. While the amino group (-NH2) is generally considered electron-donating, the benzylamine moiety can exhibit electron-withdrawing inductive effects due to the electronegativity of the nitrogen atom. quora.com

The strategic placement of a DMG allows for the introduction of various electrophiles at the ortho position. wikipedia.org For instance, the α-lithiobenzyloxy group, generated from aryl benzyl (B1604629) ethers, can act as a DMG to facilitate ortho-lithiation. nih.gov This has been applied to the synthesis of various heterocyclic compounds. nih.gov While DoM is a powerful tool, a potential drawback is the difficulty in converting some of the most effective DMGs, such as tertiary amides, into other functional groups. uwindsor.ca

Considerations in Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Evaluation of Green Solvents (e.g., N-Butylpyrrolidinone)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many common dipolar aprotic solvents, such as N-methylpyrrolidinone (NMP), are facing regulatory scrutiny due to their toxicity. whiterose.ac.ukrsc.org NMP, for instance, is a known reproductive toxin. whiterose.ac.ukrsc.org This has spurred the search for safer alternatives.

N-Butylpyrrolidinone (NBP) has emerged as a promising green solvent. wordpress.com Despite its structural similarity to NMP, NBP is not mutagenic or reprotoxic and is inherently biodegradable. whiterose.ac.ukresearchgate.net It retains many of the desirable properties of a dipolar aprotic solvent, making it a suitable replacement in various reactions. whiterose.ac.ukrsc.org NBP has been successfully used as a solvent for cross-coupling reactions and other syntheses that traditionally require conventional dipolar aprotic solvents. whiterose.ac.ukrsc.orgwordpress.com It has also been identified as a superior green solvent candidate to replace the reprotoxic dimethylformamide (DMF) in solid-phase peptide synthesis. acs.org

The physical properties of NBP are generally comparable to other dipolar aprotic solvents, further supporting its viability as a substitute. whiterose.ac.uk

Implementation of Flow Chemistry in Benzylamine Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. nih.gov By conducting reactions in a continuous stream through a reactor, flow chemistry allows for better control over reaction parameters such as temperature and mixing, and enables the safe handling of hazardous reagents and intermediates. nih.govalmacgroup.com

The synthesis of benzylamine and its derivatives can be effectively carried out using flow chemistry. For example, the continuous catalytic hydrogenation of benzonitrile (B105546) to produce benzylamine has been demonstrated in a fixed-bed reactor. google.com This method simplifies the process and post-treatment, making it suitable for industrial application. google.com Flow chemistry has been employed in multi-step syntheses of various pharmaceutical products, showcasing its ability to streamline complex reaction sequences. nih.govacs.org The use of microreactors in flow chemistry can also contribute to reducing toxic waste. acs.org

Advanced Purification and Isolation Techniques

The isolation and purification of the target compound are crucial final steps in any synthetic process to ensure the desired level of purity.

Chromatographic Separation Methods (e.g., Flash Silica (B1680970) Gel Column Chromatography)

Flash column chromatography is a rapid and efficient purification technique widely used in organic chemistry. phenomenex.com It operates by forcing the eluent through a column packed with an adsorbent, typically silica gel, using positive pressure, which significantly reduces the separation time compared to traditional gravity-fed chromatography. phenomenex.com

The success of flash chromatography depends on several factors, including the choice of the solvent system (mobile phase) and the stationary phase. The goal is to achieve good separation between the desired compound and any impurities. mit.edu For the purification of basic compounds like amines on silica gel, which is acidic, challenges such as compound degradation and poor separation can arise. biotage.com To mitigate these issues, a common strategy is to add a small amount of a basic modifier, such as triethylamine, to the eluent to neutralize the acidic sites on the silica gel. biotage.comrochester.edu

The process typically involves:

Choosing a solvent system: This is often determined by thin-layer chromatography (TLC) to find an eluent that provides a good retention factor (Rf) for the target compound. youtube.com

Packing the column: A slurry of silica gel in the chosen solvent is typically used to pack the column. youtube.com

Loading the sample: The crude sample is loaded onto the top of the silica gel bed. youtube.com

Elution and fraction collection: The solvent is pushed through the column, and fractions are collected and analyzed by TLC to identify those containing the pure product. mit.eduyoutube.com

This technique is versatile and can be adapted for various scales, from small-scale laboratory purifications to larger-scale applications. phenomenex.com

Controlled Crystallization for Purity Enhancement

Controlled crystallization is a pivotal technique for the purification of solid organic compounds, including this compound and its analogous benzylamine derivatives. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. By carefully manipulating conditions such as solvent choice, temperature, and cooling rate, it is possible to induce the selective crystallization of the target molecule, leaving impurities behind in the solution, or "mother liquor".

For benzylamine derivatives, which can be basic oils or solids at room temperature, purification is often effectively achieved by converting the amine into a salt, typically a hydrochloride salt, prior to crystallization. These salts generally exhibit well-defined crystal lattices and are often more amenable to purification by recrystallization than the corresponding free bases. The process involves dissolving the impure amine salt in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. The slow and controlled cooling of the solution is crucial for the formation of large, pure crystals, as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurity molecules.

While specific research detailing the crystallization of this compound is not extensively available in the public domain, the principles can be effectively illustrated by examining the purification of analogous substituted benzylamine salts. A structured approach to crystallization development is essential for industrial applications to ensure robust impurity rejection. nih.gov This involves understanding the potential mechanisms of impurity incorporation, which can range from surface adsorption to the formation of solid solutions. nih.gov

A key strategy for enhancing purity is the careful selection of the crystallization solvent. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at a higher temperature. If a single solvent does not meet these criteria, a two-solvent system may be employed. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (an anti-solvent) in which it is insoluble is slowly added to induce crystallization.

Furthermore, the purification of benzylamine salts can be significantly improved by washing the isolated crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities. For instance, after the formation and filtration of benzylamine hydrochloride crystals, a wash with a cold solvent like diethyl ether or acetone (B3395972) can effectively remove residual impurities. google.comresearchgate.net

A practical example of purity enhancement is demonstrated in the purification of p-bromobenzylamine hydrochloride, an analog of the target compound's salt. In a documented procedure, the wet crystals obtained after synthesis were subjected to a re-slurrying and washing process to achieve high purity. google.com The following table summarizes the findings from this purification process.

Table 1: Purity Enhancement of p-Bromobenzylamine Hydrochloride via Controlled Crystallization google.com

| Step | Procedure | Solvent System | Temperature Profile | Final Purity |

| 1 | Wet crystals were returned to the reactor and stirred for 2 hours. | Water | Maintained at 40°C, then cooled to 10°C for filtration. | Not Specified |

| 2 | In a similar procedure, the separated crystals were washed after filtration. | 4% Hydrochloric Acid / Acetone | Not specified for the wash, but filtration followed cooling to 10°C. | 99.6% |

This data underscores the effectiveness of a controlled washing step in significantly enhancing the purity of a benzylamine salt. The use of a dilute acid solution followed by an organic solvent wash proved to be highly effective in removing impurities and yielding a product with 99.6% purity. google.com Such methodologies are directly applicable to the purification of this compound, likely through the crystallization of its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Aromatic Protons: The protons on the 4-chlorophenyl group would typically appear as two doublets in the aromatic region (approximately δ 7.0-7.5 ppm). The substitution pattern creates an AA'BB' system, which often simplifies to two distinct doublets.

Benzylic Protons: The two protons on the methylene (B1212753) group (CH₂) attached to the benzene ring and the nitrogen atom would appear as a singlet or a triplet, likely in the range of δ 3.7-4.0 ppm.

Butyl Chain Protons: The protons of the n-butyl group would show distinct signals. The CH₂ group attached to the nitrogen would be the most downfield of the butyl protons (likely δ 2.5-2.8 ppm), appearing as a triplet. The subsequent CH₂ groups would appear further upfield, with the terminal methyl (CH₃) group appearing as a triplet around δ 0.9 ppm. docbrown.info

N-H Proton: The proton on the secondary amine would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Aromatic Carbons: The 4-chlorophenyl group would show four distinct signals. The carbon bearing the chlorine atom would be shifted downfield, as would the carbon attached to the benzylic group. The chemical shifts would be influenced by the electronegativity of the chlorine atom. oregonstate.edu

Benzylic Carbon: The benzylic carbon (Ar-CH₂-N) would be expected in the δ 50-55 ppm region.

Butyl Chain Carbons: The four carbons of the n-butyl group would each give a distinct signal, with the carbon attached to the nitrogen being the most downfield of the four. docbrown.info

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically separated by two or three bonds. sdsu.edu For example, it would confirm the connectivity within the n-butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. columbia.edu This would definitively link the proton assignments to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. numberanalytics.com It is essential for piecing together the molecular structure. For instance, it would show a correlation from the benzylic protons to the aromatic carbons and to the first carbon of the butyl chain, confirming the central connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which can help to confirm the three-dimensional structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's structure based on its fragmentation pattern.

HRMS would determine the exact mass of the molecular ion to several decimal places. This allows for the unambiguous determination of the molecular formula (C₁₁H₁₆ClN). The presence of chlorine would be evident from the characteristic M+2 isotopic peak, which would have an intensity of approximately one-third of the molecular ion peak (M+). docbrown.info

The mass spectrum would display a fragmentation pattern characteristic of the molecule's structure. Key fragmentation pathways would include:

Benzylic Cleavage: The most common fragmentation for this type of compound would be the cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the formation of a stable tropylium (B1234903) ion or related fragments.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This could result in the loss of a propyl radical to form a significant fragment ion.

Loss of the Butyl Group: Cleavage of the bond between the benzylic carbon and the nitrogen could lead to the formation of a 4-chlorobenzyl cation.

A detailed analysis of these fragments would provide strong evidence to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. For this compound, the IR spectrum is characterized by a combination of absorptions corresponding to its secondary amine, butyl, and chlorophenyl moieties.

The key vibrational modes expected for this compound are:

N-H Stretch: A moderate to weak absorption is anticipated in the region of 3300-3500 cm⁻¹, which is characteristic of a secondary amine N-H stretching vibration.

C-H Stretches (Aliphatic and Aromatic): Strong absorptions from the butyl group's sp³ C-H stretching are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info The sp² C-H stretching from the aromatic ring will appear at slightly higher wavenumbers, generally between 3000-3100 cm⁻¹. docbrown.info

C=C Aromatic Stretch: The presence of the benzene ring will give rise to several characteristic absorptions in the 1450-1600 cm⁻¹ region due to C=C bond stretching within the ring.

C-N Stretch: The stretching vibration of the C-N bond typically appears in the fingerprint region, usually between 1020-1250 cm⁻¹.

C-Cl Stretch: A strong absorption corresponding to the C-Cl stretch is expected in the lower wavenumber region of the spectrum, typically between 600-800 cm⁻¹. docbrown.info

The combination of these specific absorptions provides a unique "fingerprint" for the molecule, confirming the presence of its core functional groups. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Alkyl Group | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Amine | C-N Stretch | 1020 - 1250 | Medium |

X-ray Diffraction (XRD) Crystallography

Table 2: Representative Crystallographic Data from a Related Structure (N-Butyl-4-chlorobenzamide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c mdpi.com |

| a (Å) | 4.8824 (3) researchgate.net |

| b (Å) | 9.7788 (6) researchgate.net |

| c (Å) | 22.5694 (13) researchgate.net |

| β (°) | 94.279 (3) researchgate.net |

| Volume (ų) | 1074.19 (11) researchgate.net |

Note: Data is for the related compound N-Butyl-4-chlorobenzamide and serves as an illustrative example.

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. Based on its structure, the following interactions are expected:

Hydrogen Bonding: The secondary amine group (-NH-) acts as a hydrogen bond donor, while the nitrogen atom itself can act as an acceptor. This allows for the formation of N-H···N hydrogen bonds, linking molecules into chains or more complex networks.

Halogen Interactions: Short intermolecular Cl···Cl interactions are possible, where the chlorine atom on one molecule interacts with the chlorine on an adjacent molecule. In the related N-Butyl-4-chlorobenzamide, a Cl···Cl interaction distance of 3.4225 (5) Å was observed, which helps link molecular rows into sheets. researchgate.net

Pi-Interactions: The electron-rich chlorobenzene (B131634) ring can participate in C-H···π interactions, where a C-H bond from the butyl group of a neighboring molecule interacts with the face of the aromatic ring. researchgate.net This type of interaction contributes to the formation of a three-dimensional network. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy (for relevant derivatives)

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The primary chromophore in this compound is the chlorobenzene ring. Aromatic systems typically exhibit two main absorption bands: the E-band (from "ethylenic") and the B-band (from "benzenoid").

For a substituted benzene ring like the one in this molecule, the absorption maxima (λ_max) are expected in the UV region. The presence of the chlorine atom and the alkylamine substituent will cause a bathochromic (red) shift compared to unsubstituted benzene. Typically, the B-band for such a chromophore would appear around 250-290 nm. The energies associated with this region of the electromagnetic spectrum are sufficient to excite an electron to a higher energy orbital, a process known as electronic spectroscopy. msu.edu The molar absorptivity (ε) can be very high for strongly absorbing chromophores. msu.edu

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique used to determine the mass percentage of each element in a compound, which serves to verify its empirical and molecular formula. The molecular formula for this compound is C₁₁H₁₆ClN. Based on this formula, the theoretical elemental composition can be calculated. Experimental analysis of a pure sample should yield values that are in close agreement with these theoretical percentages, typically within ±0.4%.

Table 3: Elemental Analysis Data for this compound (C₁₁H₁₆ClN)

| Element | Symbol | Atomic Mass ( g/mol ) | Theoretical Composition (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 66.82% |

| Hydrogen | H | 1.008 | 8.16% |

| Chlorine | Cl | 35.453 | 17.93% |

| Nitrogen | N | 14.007 | 7.08% |

| Total | | | 100.00% |

Comparing these calculated values with experimentally determined results confirms the compound's purity and elemental makeup. For instance, in the analysis of a related compound, the found percentages for C, H, and N were very close to the calculated values. researchgate.net

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for assessing the purity of a compound. To perform TLC on this compound, a small amount of the sample is spotted onto a TLC plate, which is typically coated with silica gel (the stationary phase).

The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). For a secondary amine like this, a common mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The proportion of the solvents is adjusted to achieve good separation.

As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus its solubility in the mobile phase. A pure compound should ideally appear as a single spot after visualization (e.g., under UV light or by staining). The retention factor (R_f), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. The appearance of multiple spots would indicate the presence of impurities.

Chemical and Physical Properties

Interactive Data Table: Predicted Properties of n-Butyl-4-chlorobenzenemethanamine

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.70 g/mol |

| Boiling Point | Expected to be high due to molecular weight and polar amine group. |

| Solubility | Likely soluble in organic solvents, with limited solubility in water. |

| Appearance | Likely a liquid or low-melting solid at room temperature. |

Computational Chemistry and Molecular Modeling Studies of N Butyl 4 Chlorobenzenemethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

While specific Density Functional Theory (DFT) studies on n-Butyl-4-chlorobenzenemethanamine are not extensively available in the public domain, we can infer its electronic characteristics and reactivity by examining studies on analogous structures, such as 4-chlorobenzylamine (B54526) and other substituted benzylamines. DFT is a robust method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost.

DFT calculations would be instrumental in determining key electronic descriptors for this compound. These descriptors help in creating a detailed electronic and reactivity profile of the molecule. The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to significantly influence the electron distribution across the aromatic system and the benzylic carbon. The n-butyl group, being an electron-donating group, would have a contrasting electronic effect.

A hypothetical DFT analysis of this compound would likely focus on the following:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. For this compound, the HOMO is likely to be localized on the phenyl ring and the nitrogen atom, while the LUMO may be distributed over the aromatic ring.

Electrostatic Potential (ESP) Map: An ESP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. The nitrogen atom of the amine group would be a region of negative potential (a hydrogen bond acceptor), while the hydrogen atoms of the amine group would be regions of positive potential (hydrogen bond donors).

Partial Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) would quantify the electron distribution and identify reactive sites. The chlorine atom would carry a negative partial charge, while the benzylic carbon and the carbon atoms of the n-butyl group would have varying degrees of positive charge.

A study on dichloro {(E)-4-dimethylamino-N'-[(pyridin-2-yl) methylideneK N] benzohydrazide-k0}M2+ complexes utilized DFT (B3LYP/6-31G(d,p)) to optimize molecular geometry and calculate vibrational frequencies, demonstrating the utility of DFT in characterizing complex molecular structures. scielo.org.co

Table 1: Predicted Electronic Properties of this compound from DFT (Hypothetical Data)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 6.0 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule. |

| NBO Charge on N | ~ -0.8 e | Highlights the nucleophilic character of the nitrogen atom. |

| NBO Charge on Cl | ~ -0.1 e | Shows the electron-withdrawing nature of the chlorine atom. |

This table presents hypothetical values based on general principles of organic chemistry and data from similar molecules. Actual values would require specific DFT calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of molecular properties. For a molecule like this compound, ab initio methods could be employed to obtain benchmark data for its geometric and electronic properties.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could be used to:

Determine a highly accurate equilibrium geometry: This provides precise bond lengths, bond angles, and dihedral angles.

Calculate vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Predict thermochemical properties: Enthalpy of formation, Gibbs free energy, and entropy can be calculated with high accuracy.

While direct ab initio studies on this compound are not readily found, research on smaller, related molecules demonstrates the power of this approach. For instance, ab initio studies on allylamine (B125299) have been conducted to understand its electrical and optical properties. researchgate.netmostwiedzy.plphotonics.pl Similarly, first-principles calculations have been used to investigate the electronic and magnetic properties of doped graphene systems, showcasing the ability of these methods to handle complex electronic phenomena. mdpi.com These examples underscore the potential of ab initio methods to provide a deep understanding of the molecular properties of this compound, should such a study be undertaken.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

The flexibility of the n-butyl group and the rotatable bonds in the benzylamine (B48309) moiety of this compound give rise to a multitude of possible conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such flexible molecules and to study their behavior in different environments, such as in solution.

MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of the molecule's dynamic behavior over time. For this compound, an MD simulation would provide insights into:

Conformational Preferences: By analyzing the trajectory of the simulation, the most stable and frequently occurring conformations can be identified. This involves monitoring the distribution of key dihedral angles.

Solvation Effects: Placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) allows for the study of solute-solvent interactions and the influence of the solvent on the conformational preferences of the molecule.

Intramolecular Interactions: MD simulations can reveal important non-covalent interactions within the molecule, such as hydrogen bonds or van der Waals interactions, that stabilize certain conformations.

Studies on related systems, such as 2-phenylcyclopropylmethylamine derivatives and amidino-substituted benzimidazoles, have successfully employed MD simulations to understand ligand-receptor binding and conformational dynamics. mdpi.comnih.govnih.gov For instance, in a study of benzamidinium-based inhibitors, MD simulations were used to investigate the preferred torsion angles of the inhibitors when bound to a protein. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis of this compound in MD Simulations

| Dihedral Angle | Atoms Involved | Description of Motion |

| τ1 | C(phenyl)-C(phenyl)-C(benzylic)-N | Rotation around the C-C bond connecting the phenyl ring and the benzylic carbon. |

| τ2 | C(phenyl)-C(benzylic)-N-C(butyl) | Rotation around the C-N bond of the amine. |

| τ3 | C(benzylic)-N-C(butyl)-C(butyl) | Rotation around the N-C bond of the butyl group. |

| τ4 | N-C(butyl)-C(butyl)-C(butyl) | Rotation around the C-C bond within the butyl chain. |

| τ5 | C(butyl)-C(butyl)-C(butyl)-C(butyl) | Rotation around the terminal C-C bond of the butyl chain. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies (for the benzylamine scaffold)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and medicinal chemistry. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the benzylamine scaffold, which is a common motif in many biologically active molecules, QSAR methodologies can provide valuable insights for the design of new and more potent analogues. nih.gov

Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional structure of molecules and their surrounding interaction fields to predict biological activity. One such method is the k-Nearest-Neighbor Molecular Field Analysis (k-NN-MFA). wisdomlib.orgvlifesciences.comscholarsresearchlibrary.comresearchgate.netdntb.gov.ua

The k-NN-MFA approach involves the following steps:

Dataset Preparation: A set of benzylamine derivatives with known biological activities is selected.

Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common substructure or pharmacophore.

Molecular Field Calculation: A 3D grid is generated around the aligned molecules, and at each grid point, steric and electrostatic interaction fields are calculated using a probe atom.

k-NN Model Generation: The k-NN algorithm is used to build a relationship between the calculated field values (descriptors) and the biological activities. The activity of a new molecule is predicted based on the activities of its 'k' nearest neighbors in the descriptor space.

Model Validation: The predictive power of the QSAR model is assessed using statistical methods such as leave-one-out cross-validation (q²) and prediction for an external test set (pred_r²).

A 3D-QSAR study on benzylamine derivatives as PDE4 inhibitors for chronic obstructive pulmonary disease reported a k-NN-MFA model with good predictive ability (q² = 0.8805). ijpsonline.com This highlights the utility of this method in understanding the structure-activity relationships of benzylamine-based compounds.

In 3D-QSAR methods like k-NN-MFA, the steric and electrostatic fields are the primary descriptors used to correlate structure with activity.

Steric Descriptors: These descriptors represent the van der Waals interactions between the probe atom and the molecules in the dataset. They provide information about the shape and size of the molecules. Contour maps generated from the steric field can indicate regions where bulky substituents are favored or disfavored for optimal activity.

Electrostatic Descriptors: These descriptors represent the electrostatic interactions between the charged probe atom and the partial atomic charges of the molecules. They provide information about the electronic properties of the molecules. Electrostatic contour maps can highlight regions where positive or negative charges are beneficial for activity.

The analysis of these descriptor fields provides a visual and quantitative guide for designing new molecules with improved biological activity. For instance, if a QSAR model indicates that a negative electrostatic potential in a particular region is favorable, a chemist might consider introducing an electron-withdrawing group at that position. Conversely, if a region shows that bulky groups are detrimental to activity, smaller substituents would be preferred.

Table 3: Common Descriptors in 3D-QSAR and Their Interpretation

| Descriptor Type | Description | Interpretation in a QSAR Model |

| Steric (van der Waals) | Represents the shape and size of the molecule. | Favorable regions for bulky groups enhance activity; unfavorable regions suggest steric hindrance. |

| Electrostatic (Coulombic) | Represents the distribution of charge in the molecule. | Favorable regions for positive/negative charge guide the placement of electron-donating/withdrawing groups. |

| Hydrophobic | Represents the affinity for non-polar environments. | Can identify regions where hydrophobic interactions are important for binding. |

| Hydrogen Bond Donor | Indicates the potential to donate a hydrogen bond. | Highlights key interactions with a biological target. |

| Hydrogen Bond Acceptor | Indicates the potential to accept a hydrogen bond. | Highlights key interactions with a biological target. |

Mechanistic Investigations through Computational Approaches

Computational chemistry provides powerful tools to investigate the reaction mechanisms of metabolic transformations, such as the N-dealkylation of this compound. These methods can elucidate the energetics and geometries of reactants, intermediates, transition states, and products.

The N-dealkylation of amines is a significant metabolic pathway, often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The reaction typically proceeds through the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then decomposes to yield an aldehyde (in this case, butyraldehyde) and the corresponding dealkylated amine (4-chlorobenzenemethanamine).

Computational methods, particularly density functional theory (DFT), can be employed to model this reaction pathway. A key aspect of this modeling is the characterization of the transition state (TS) for the initial hydrogen atom abstraction from the butyl group by the active oxidant of the CYP enzyme. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate.

For this compound, two potential sites for initial oxidation on the butyl group are the α- and β-carbons. Computational characterization of the transition states for hydrogen abstraction from these positions can reveal the regioselectivity of the metabolism. The calculated activation energy barriers for each pathway would indicate the kinetically favored route. A lower energy barrier for the α-C-H abstraction would suggest that N-debutylation is the preferred metabolic pathway. The geometry of the transition state provides insights into the atomic arrangement during the bond-breaking and bond-forming processes.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the reaction rate for a compound with a lighter isotope (e.g., hydrogen, H) to that of the same compound with a heavier isotope (e.g., deuterium (B1214612), D) at a specific position. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.

For the N-dealkylation of this compound, the rate-determining step is often the initial C-H bond cleavage at the α-carbon of the butyl group. nih.gov Replacing the hydrogen atoms at this position with deuterium would be expected to result in a significant primary KIE. Computational methods can predict the magnitude of the KIE by calculating the vibrational frequencies of the reactant and the transition state for both the undeuterated and deuterated species.

The predicted KIE values can help to confirm the proposed reaction mechanism. For instance, a large KIE would support a mechanism where C-H bond cleavage is the rate-limiting step. In contrast, a KIE value close to unity would suggest that another step, such as product release, is rate-determining.

| Reaction | Proposed Mechanism | Predicted kH/kD | Implication |

| N-Demethylation of an Aniline Derivative | Hydrogen Atom Transfer (HAT) | ~3-8 | C-H bond breaking is the rate-determining step. nih.gov |

| N-Dealkylation via Single Electron Transfer (SET) | Initial electron transfer followed by proton transfer | ~1-2 | C-H bond breaking is not fully rate-determining. nih.gov |

This table is illustrative and based on findings for analogous N-dealkylation reactions. The actual KIE for this compound would require specific computational studies.

Advanced Reaction Mechanisms and Selectivity Studies Involving N Butyl 4 Chlorobenzenemethanamine

Elucidation of Detailed Catalytic Cycles for Functionalization Reactions

Catalytic cycles are fundamental to understanding how a catalyst facilitates a chemical transformation. For a molecule like n-Butyl-4-chlorobenzenemethanamine, functionalization reactions would likely target the C-H bonds of the butyl group or the aromatic ring, as well as reactions involving the secondary amine.

The investigation of carbene mechanisms in C-H alkylation processes would be a pertinent area of study. This would involve the reaction of this compound with a carbene precursor in the presence of a suitable metal catalyst. The goal would be to insert a carbene into a C-H bond, leading to a new C-C bond. A hypothetical catalytic cycle for a rhodium-catalyzed C-H alkylation is presented below.

Hypothetical Rhodium-Catalyzed C-H Alkylation Cycle:

| Step | Description |

| 1. Catalyst Activation | A Rh(II) precatalyst is activated to form the active catalytic species. |

| 2. Carbene Formation | The diazo compound decomposes in the presence of the Rh(II) catalyst to form a rhodium-carbene intermediate. |

| 3. C-H Activation | The rhodium-carbene intermediate reacts with the substrate, this compound, leading to the cleavage of a C-H bond. |

| 4. Reductive Elimination | The alkyl group and the carbene fragment couple, and the product is released from the metal center. |

| 5. Catalyst Regeneration | The Rh(II) catalyst is regenerated, allowing it to enter a new catalytic cycle. |

The secondary amine group in this compound could potentially act as a directing group in metal-catalyzed C-H functionalization reactions. researchgate.netrsc.org A directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby promoting its selective functionalization. researchgate.net For instance, the nitrogen atom could direct a palladium catalyst to functionalize the ortho C-H bonds of the chlorophenyl ring. researchgate.net

Potential Directing Group Effects:

| Metal Catalyst | Potential Site of Functionalization | Rationale |

| Palladium(II) | ortho-C-H of the chlorophenyl ring | Formation of a stable five-membered palladacycle intermediate. |

| Rhodium(III) | C-H bonds of the n-butyl group | The amine could direct the catalyst to activate a specific C-H bond in the alkyl chain. |

Analysis of Regioselectivity and Stereoselectivity in Derivatization Pathways

Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. In the derivatization of this compound, both aspects would be crucial. For example, in an electrophilic aromatic substitution reaction on the chlorophenyl ring, the position of the new substituent would be influenced by the directing effects of the chloro and the N-butylaminomethyl groups.

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of a chemical reaction can often be governed by either kinetic or thermodynamic control. Under kinetic control, the product that is formed fastest predominates, whereas under thermodynamic control, the most stable product is the major one. For reactions involving this compound, the reaction conditions (temperature, solvent, catalyst) could be tuned to favor either the kinetic or the thermodynamic product.

Kinetic vs. Thermodynamic Control in a Hypothetical Reaction:

| Control | Favored Product | Reaction Conditions |

| Kinetic | The product formed via the lowest activation energy barrier. | Low temperature, short reaction time. |

| Thermodynamic | The most stable product. | High temperature, long reaction time, reversible conditions. |

Spectroscopic and Trapping Studies of Reactive Intermediates and Transition States

The direct observation or trapping of reactive intermediates and transition states is essential for elucidating reaction mechanisms. Techniques such as low-temperature NMR spectroscopy, EPR spectroscopy (for paramagnetic species), and mass spectrometry could be employed to study the intermediates formed during reactions of this compound. Chemical trapping experiments, where a reactive species is intercepted by a trapping agent to form a stable, characterizable product, would also provide valuable mechanistic insights.

Synthetic Applications and Chemical Derivatization of N Butyl 4 Chlorobenzenemethanamine

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of a reactive amine and a modifiable chlorobenzene (B131634) ring makes n-butyl-4-chlorobenzenemethanamine a useful starting material for constructing elaborate molecular frameworks.

The primary amine group in this compound is readily acylated to form a variety of amide derivatives. This classic transformation is fundamental in organic synthesis and medicinal chemistry. For instance, the reaction with carboxylic acids or their activated derivatives, such as acyl chlorides, leads to the formation of N-(n-butyl-4-chlorobenzyl)amides.

A general method for amide synthesis involves the reaction of an amine with a carboxylic acid in the presence of a coupling agent. libretexts.org Alternatively, more direct methods, such as the reaction with nitriles, can also yield amides like N-Butyl-4-chlorobenzamide. nih.gov

Beyond simple amides, the amine functionality can be converted into other nitrogen-containing groups. For example, reaction with isocyanates would yield the corresponding urea (B33335) derivatives, a class of compounds with significant biological and medicinal properties. nsf.govthieme-connect.comreading.ac.uk The synthesis of N-substituted ureas can be achieved by treating primary amides with reagents like phenyliodine diacetate in the presence of an ammonia (B1221849) source, proceeding through a Hofmann rearrangement. thieme-connect.com

The following table summarizes the synthesis of some nitrogen-containing compounds derived from this compound:

| Derivative Class | General Reaction | Reactant | Significance |

|---|---|---|---|

| Amides | Acylation | Carboxylic acid or Acyl chloride | Common scaffolds in medicinal chemistry. nih.gov |

| Ureas | Reaction with isocyanate | Isocyanate | Important pharmacophores in drug discovery. nsf.govthieme-connect.com |

| Sulfonamides | Reaction with sulfonyl chloride | Sulfonyl chloride | Key functional group in various therapeutic agents. |

While direct examples of this compound in the synthesis of highly complex, named molecular architectures are not prevalent in the reviewed literature, its potential as a building block for such structures is evident. The dual functionality of the molecule allows for its incorporation into larger assemblies through sequential or multi-component reactions. nih.gov

For instance, the amine group can participate in reactions like the Pictet-Spengler reaction, which is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, core structures in many natural products and pharmaceuticals. wikipedia.orgnih.govnih.govchemrxiv.orgchemrxiv.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. Although this compound is a benzylamine (B48309), modifications to introduce an ethyl group on the benzene (B151609) ring would make it a suitable substrate for this reaction.

Furthermore, the presence of both a nucleophilic amine and an electrophilic (upon activation) chlorobenzene moiety makes it a candidate for the synthesis of macrocycles. libretexts.orgnsf.gov Macrolactamization, for example, could be achieved by creating a long chain derivative with a terminal carboxylic acid and then inducing an intramolecular amide bond formation.

Chemical Transformation of the Amine and Chlorobenzene Functional Groups

Both the amine and the chlorobenzene parts of this compound can be chemically transformed, offering a rich platform for derivatization.

The amine group, as a nucleophile, can undergo a variety of reactions beyond acylation. These include alkylation to form secondary or tertiary amines, and reductive amination with aldehydes or ketones.

The chlorobenzene ring is amenable to various palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the chlorinated position.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the chlorobenzene moiety with a boronic acid or ester in the presence of a palladium catalyst to form a biaryl structure. researchgate.netyoutube.comresearchgate.netnih.govnih.gov This is a versatile method for creating complex aromatic systems.

Sonogashira Coupling: The chlorobenzene can be coupled with a terminal alkyne using a palladium catalyst and a copper co-catalyst, leading to the formation of an aryl-alkyne derivative. researchgate.netlibretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the chlorobenzene with another amine, potentially leading to diarylamine structures. libretexts.orgwikipedia.orgresearchgate.netorganic-chemistry.orgyoutube.com

The following table provides an overview of potential transformations for the functional groups of this compound:

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Amine | Acylation | Amide |

| Amine | Reaction with Isocyanate | Urea |

| Chlorobenzene | Suzuki-Miyaura Coupling | Biaryl derivative |

| Chlorobenzene | Sonogashira Coupling | Aryl-alkyne derivative |

| Chlorobenzene | Buchwald-Hartwig Amination | Diarylamine derivative |

Development of Novel Benzylamine-Derived Scaffolds for Chemical Research

Benzylamine derivatives are recognized as important scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. The 4-chlorobenzylamine (B54526) substructure within this compound can be utilized to develop novel molecular scaffolds for drug discovery and chemical biology.

For example, benzylamine derivatives have been used as ligands for platinum(IV) complexes, which have been investigated for their anticancer activities. researchgate.net The synthesis of such complexes with ligands derived from this compound could lead to new therapeutic candidates.

Furthermore, the benzylamine moiety is a key component in the synthesis of various heterocyclic systems. For instance, it can be a precursor for the synthesis of 1,4-benzodiazepines, a class of compounds with a wide range of pharmacological activities. nih.govnih.govrsc.orgmdpi.com The synthesis of quinazolinones, another important heterocyclic scaffold in medicinal chemistry, can also involve benzylamine derivatives. nih.gov The 4-aminoquinazoline core, for instance, is a well-known pharmacophore in kinase inhibitors. rsc.org

Exploration of Luminescence and Fluorescent Properties in Derived Conjugates

The modification of this compound can lead to the development of derivatives with interesting photophysical properties, such as luminescence and fluorescence.

The amine group provides a convenient handle for the attachment of fluorophores. Reaction with a fluorescent dye containing an amine-reactive group, such as an isothiocyanate or a succinimidyl ester, would result in a fluorescently labeled this compound derivative. Such molecules could be used as probes in various biological and chemical systems.

Moreover, benzylamine derivatives can act as ligands for transition metals to form luminescent complexes. Iridium(III) and Rhenium(I) complexes, in particular, are known for their strong luminescence and have been extensively studied for applications in bioimaging and sensing. nih.govnih.govmdpi.comnih.govcapes.gov.brrsc.orgnih.govrsc.org The synthesis of iridium or rhenium complexes with ligands derived from this compound could yield novel luminescent materials with tailored photophysical properties. For example, iridium(III) complexes with aryltriazole cyclometallated ligands, where a benzyl (B1604629) group is present, have shown enhanced luminescence. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Understanding of n-Butyl-4-chlorobenzenemethanamine Chemistry

This compound, with the chemical formula C₁₁H₁₆ClN, is a secondary amine belonging to the substituted benzylamine (B48309) class of organic compounds. Its structure consists of a central benzene (B151609) ring substituted with a chlorine atom at the para-position (position 4) and a methanamine group to which an n-butyl group is attached.

The primary and most direct method for the synthesis of this compound involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and n-butylamine. ontosight.ai In this reaction, the lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, leading to the displacement of the chloride leaving group and the formation of the corresponding secondary amine hydrochloride salt. Subsequent treatment with a base is required to neutralize the salt and isolate the free amine.

While detailed spectroscopic and physicochemical data for this compound are not extensively reported in publicly accessible literature, its properties can be inferred from its structure. The presence of the aromatic ring, the secondary amine functionality, and the alkyl chain are expected to govern its solubility, boiling point, and reactivity. The chlorine substituent on the benzene ring influences the electronic properties of the aromatic system, which in turn can affect the reactivity of the benzylic position and the amine group.

The primary utility of this compound, as suggested by the available information, lies in its role as a chemical intermediate. ontosight.ai Its bifunctional nature, possessing both a nucleophilic amine and a modifiable aromatic ring, makes it a valuable building block in the synthesis of more complex molecules. These could potentially find applications in medicinal chemistry and materials science, a common trajectory for substituted benzylamines.

Identification of Unaddressed Research Questions and Remaining Challenges

The most significant challenge in the study of this compound is the conspicuous lack of dedicated research and published data. This scarcity of information presents several unaddressed research questions:

Detailed Physicochemical Characterization: There is a need for a comprehensive characterization of its physical and chemical properties. This includes, but is not limited to, its melting point, boiling point, solubility in various solvents, and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This fundamental information is crucial for any further research and application development.

Exploration of Alternative Synthetic Routes: While the reaction of 4-chlorobenzyl chloride with n-butylamine is a straightforward synthetic approach, the exploration of alternative, more efficient, and greener synthetic methodologies remains an open area of investigation. This could involve reductive amination of 4-chlorobenzaldehyde (B46862) with n-butylamine or the use of modern catalytic C-N bond-forming reactions.

Investigation of Reactivity and Reaction Mechanisms: A detailed study of the reactivity of this compound is warranted. This would involve exploring its behavior in various chemical transformations, such as N-alkylation, N-acylation, and reactions involving the aromatic ring. Understanding the kinetics and mechanisms of these reactions would provide a deeper insight into its chemical nature.

Computational and Theoretical Studies: In the absence of extensive experimental data, computational studies using methods like Density Functional Theory (DFT) could provide valuable insights into the molecule's electronic structure, conformational preferences, and potential reactivity.

Biological Activity Screening: Given that many substituted benzylamines exhibit biological activity, a systematic screening of this compound for various biological targets would be a logical step to uncover any potential pharmaceutical applications.

Prognosis for Methodological Advancements in Synthesis and Characterization

Future advancements in the synthesis and characterization of this compound are likely to be driven by broader trends in organic chemistry.

In Synthesis:

Catalytic Methods: The development of novel catalysts for C-N bond formation could offer more efficient and selective routes to this compound and its derivatives. This includes the use of transition metal catalysts (e.g., palladium, copper) for cross-coupling reactions or organocatalysts for reductive amination.